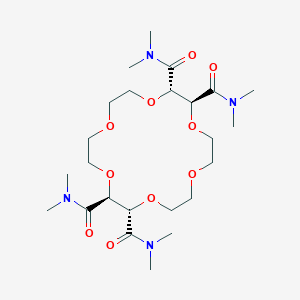
(-)-(18-Crown-6)-2,3,11,12-tetracarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-(18-Crown-6)-2,3,11,12-tetracarboxamide: is a derivative of the well-known crown ether, 18-Crown-6. Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. The unique structure of crown ethers allows them to form stable complexes with various cations, making them valuable in various chemical applications. The addition of carboxamide groups to the 18-Crown-6 structure enhances its ability to interact with specific ions and molecules, broadening its range of applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (-)-(18-Crown-6)-2,3,11,12-tetracarboxamide typically involves the modification of 18-Crown-6 through the introduction of carboxamide groups. This can be achieved through a multi-step process that includes the protection of hydroxyl groups, introduction of amide groups, and subsequent deprotection. Common reagents used in these reactions include acyl chlorides, amines, and protecting agents such as tert-butyldimethylsilyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions: (-)-(18-Crown-6)-2,3,11,12-tetracarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide groups to amines or other functional groups.
Substitution: The carboxamide groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (-)-(18-Crown-6)-2,3,11,12-tetracarboxamide is used as a complexing agent for various cations, facilitating the study of ion transport and separation processes.
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in biological research, particularly in studying ion channels and transport mechanisms in cells.
Industry: Industrially, the compound is used in the extraction and purification of metals, as well as in the development of sensors and catalysts.
Mecanismo De Acción
The mechanism of action of (-)-(18-Crown-6)-2,3,11,12-tetracarboxamide involves its ability to form stable complexes with specific ions and molecules. The crown ether structure provides a cavity that can encapsulate cations, while the carboxamide groups enhance binding specificity and stability. This interaction can influence various molecular targets and pathways, such as ion transport channels and enzymatic processes.
Comparación Con Compuestos Similares
18-Crown-6: The parent compound, which lacks the carboxamide groups.
Dibenzo-18-Crown-6: A derivative with benzene rings attached to the crown ether structure.
Dicyclohexano-18-Crown-6: A derivative with cyclohexane rings.
Uniqueness: (-)-(18-Crown-6)-2,3,11,12-tetracarboxamide is unique due to the presence of carboxamide groups, which enhance its binding specificity and stability compared to other crown ethers. This makes it particularly valuable in applications requiring selective ion binding and transport.
Propiedades
Fórmula molecular |
C24H44N4O10 |
|---|---|
Peso molecular |
548.6 g/mol |
Nombre IUPAC |
(2S,3S,11S,12S)-2-N,2-N,3-N,3-N,11-N,11-N,12-N,12-N-octamethyl-1,4,7,10,13,16-hexaoxacyclooctadecane-2,3,11,12-tetracarboxamide |
InChI |
InChI=1S/C24H44N4O10/c1-25(2)21(29)17-18(22(30)26(3)4)36-14-10-34-12-16-38-20(24(32)28(7)8)19(23(31)27(5)6)37-15-11-33-9-13-35-17/h17-20H,9-16H2,1-8H3/t17-,18-,19-,20-/m0/s1 |
Clave InChI |
JCBZYAQCLZKNFP-MUGJNUQGSA-N |
SMILES isomérico |
CN(C)C(=O)[C@@H]1[C@H](OCCOCCO[C@@H]([C@H](OCCOCCO1)C(=O)N(C)C)C(=O)N(C)C)C(=O)N(C)C |
SMILES canónico |
CN(C)C(=O)C1C(OCCOCCOC(C(OCCOCCO1)C(=O)N(C)C)C(=O)N(C)C)C(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


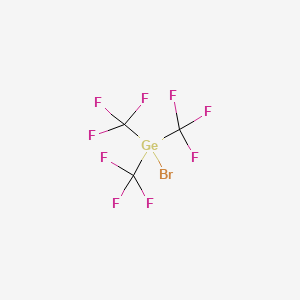
![ethyl 2-[(6aR)-2-oxo-3a,5,6,6a-tetrahydro-3H-furo[3,2-b]pyrrol-4-yl]acetate](/img/structure/B13412916.png)
![[(4R,4aR,7S,7aR,12bS)-7-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] acetate;sulfamic acid](/img/structure/B13412919.png)
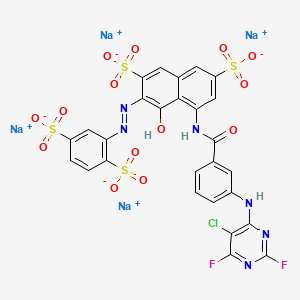

![5-[(Dimethylamino)methyl]-2-fluoroaniline](/img/structure/B13412941.png)
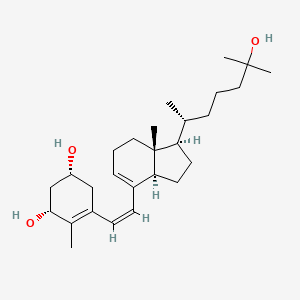

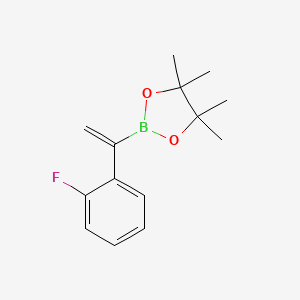
![[9,9'-Bifluorenylidene]-2,2',7,7'-tetrayltetraboronic acid](/img/structure/B13412956.png)
![[(2R,3S,5R)-5-[4-amino-5-(hydroxymethyl)-2H-pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B13412960.png)
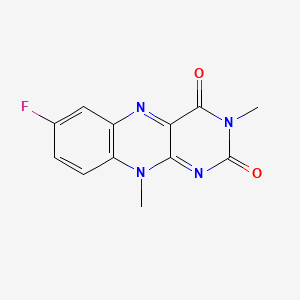
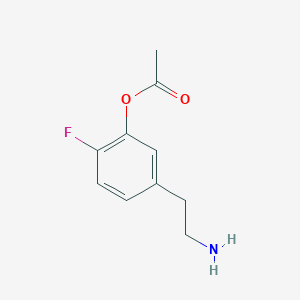
![Isopropyl 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetate](/img/structure/B13412974.png)
